3-Azido-4-methylpyridine

Overview

Description

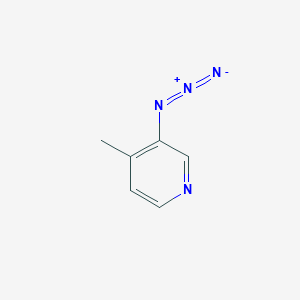

3-Azido-4-methylpyridine is a derivative of pyridine, which is an organic compound with a formula of 3-CH3C5H4N . It is one of the three positional isomers of methylpyridine . This colorless liquid is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries .

Synthesis Analysis

The synthesis of azo dye derivatives, including 3-Azido-4-methylpyridine, has been a topic of significant interest in the pharmaceutical sector . The synthesis of these compounds often involves the incorporation of a heterocyclic moiety into the azo dye scaffold, which improves the bioactive properties of the target derivatives .Molecular Structure Analysis

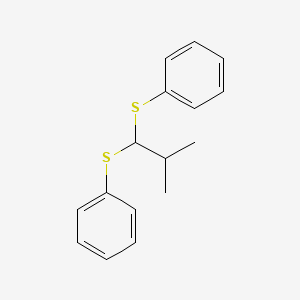

The molecular structure of 3-Azido-4-methylpyridine is characterized by the presence of azo groups in the main skeleton structure . The azide bond angle, ∠N (1) -N (2) -N (3), is non-linear and asymmetric .Chemical Reactions Analysis

The chemical reactions involving 3-Azido-4-methylpyridine are often associated with the synthesis of heterocycle-incorporated azo dye derivatives . These reactions typically involve the introduction of heterocyclic moieties to tune various biological and pharmacological properties .Scientific Research Applications

1. Magnetic Behavior Studies

3-Azido-4-methylpyridine has been utilized in the synthesis and study of monodimensional compounds exhibiting magnetic properties. Compounds featuring 3-ethyl-4-methylpyridine and 3-aminopyridine demonstrated alternate ferro-antiferromagnetic monodimensional manganese(II) azido compounds, contributing valuable insights into magnetostructural relationships (Abu Youssef et al., 2000).

2. Nucleic Acids Probe

The azide group, as in 3-azido-4-methylpyridine, has been utilized as a multispectroscopic probe for nucleic acids. This application is significant in studying the effects of solvent, heterodimer formation, and temperature on nucleic acids, thus advancing our understanding of their structural and environmental interactions (Gai, Fenlon, & Brewer, 2010).

3. Photocytotoxicity in Anticancer Research

Research has explored the photocytotoxicity of platinum(IV) diazido complexes containing pyridine derivatives, including 3-azido-4-methylpyridine. These studies are crucial in cancer therapy research, particularly inunderstanding the influence of cis-trans isomerism on the effectiveness of anticancer drugs (Farrer et al., 2010).

4. Nickel(II) Carboxylate Chemistry

The use of related pyridine derivatives, like 6-methylpyridine-2-carbaldehydeoxime, in nickel(II) chemistry has led to the synthesis of novel penta and hexanuclear complexes. This research contributes to our understanding of the structural and magnetic properties of such complexes, providing insights relevant to fields like molecular magnetism and coordination chemistry (Escuer, Vlahopoulou, & Mautner, 2011).

5. Interactions in Chemistry

Studies on halogen bonding and N-Arylation in chemical interactions have highlighted the role of azine derivatives, including those related to 3-azido-4-methylpyridine. These findings are crucial for understanding molecular interactions and can inform the development of new chemical synthesis methods (Baykov et al., 2021).

Future Directions

The future directions for 3-Azido-4-methylpyridine are likely to involve further exploration of its synthesis and potential applications. There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name |

3-azido-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-2-3-8-4-6(5)9-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGNIWJPUUMEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539764 | |

| Record name | 3-Azido-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55271-22-2 | |

| Record name | 3-Azido-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B1656954.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]acetamide](/img/structure/B1656956.png)

![2-[1-(2-cyanoethyl)benzimidazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1656957.png)

![(2E)-2-[(4-chloro-2-nitroanilino)methylidene]cyclohexan-1-one](/img/structure/B1656959.png)

![(2,5-Difluorophenyl)sulfonyl-[3-(3-prop-2-enylimidazol-3-ium-1-yl)quinoxalin-2-yl]azanide](/img/structure/B1656965.png)